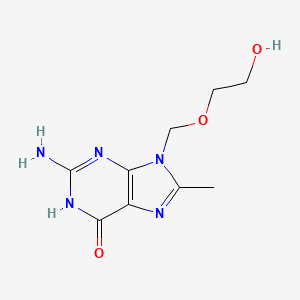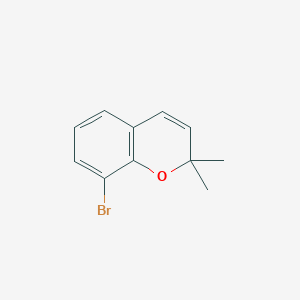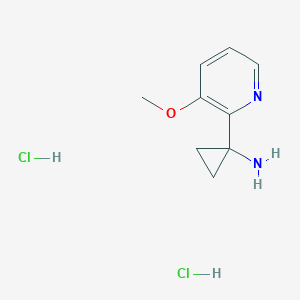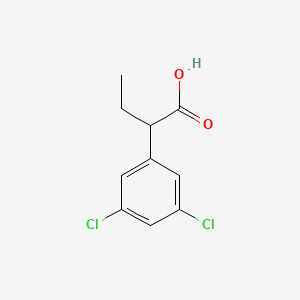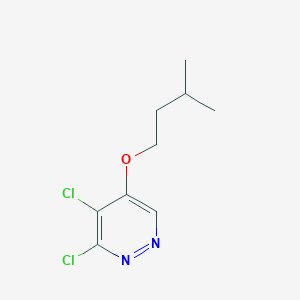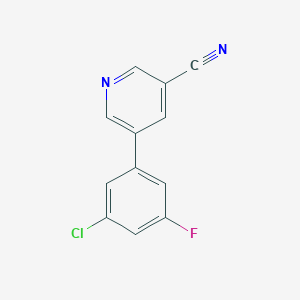
9H-Purin-6-ol, 2-(hexylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexylamino)-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylamino)-1H-purin-6(9H)-one typically involves the introduction of a hexylamino group to a purine precursor. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-(Hexylamino)-1H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Hexylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexylamine in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
科学的研究の応用
2-(Hexylamino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition, providing insights into cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Hexylamino)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The hexylamino group can enhance binding affinity to specific sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-Aminopurine: A synthetic analog of adenine used in mutagenesis studies.
Uniqueness
2-(Hexylamino)-1H-purin-6(9H)-one is unique due to the presence of the hexylamino group, which can significantly alter its chemical and biological properties compared to other purines. This modification can enhance its potential as a therapeutic agent and its utility in various research applications.
特性
CAS番号 |
123994-82-1 |
|---|---|
分子式 |
C11H17N5O |
分子量 |
235.29 g/mol |
IUPAC名 |
2-(hexylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H17N5O/c1-2-3-4-5-6-12-11-15-9-8(10(17)16-11)13-7-14-9/h7H,2-6H2,1H3,(H3,12,13,14,15,16,17) |
InChIキー |
GKSZXMSYBGLUJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=NC2=C(C(=O)N1)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
